molecular formula C17H17F4N3O B2792648 5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2380143-39-3

5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2792648
CAS No.: 2380143-39-3
M. Wt: 355.337
InChI Key: ZUEMFCTUMHQWHG-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that features a fluorinated pyrimidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of the fluorinated pyrimidine and the trifluoromethyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorinated and trifluoromethyl-substituted sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrimidine ring, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorinated pyrimidine ring and the trifluoromethyl-substituted phenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine is unique due to its combination of a fluorinated pyrimidine ring and a trifluoromethyl-substituted phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O/c18-14-9-22-16(23-10-14)25-15-4-6-24(7-5-15)11-12-2-1-3-13(8-12)17(19,20)21/h1-3,8-10,15H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEMFCTUMHQWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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